2-(1-Neopentylpiperidin-4-yl)ethan-1-ol
Description
2-(1-Neopentylpiperidin-4-yl)ethan-1-ol is a substituted piperidine derivative featuring a neopentyl (2,2-dimethylpropyl) group at the piperidine nitrogen and a hydroxymethyl side chain at the 4-position. Its structure combines the rigidity of the piperidine ring with the steric bulk of the neopentyl group, which may influence its physicochemical properties (e.g., solubility, thermal stability) and reactivity in synthetic pathways .
Properties
CAS No. |
2098079-28-6 |
|---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-[1-(2,2-dimethylpropyl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C12H25NO/c1-12(2,3)10-13-7-4-11(5-8-13)6-9-14/h11,14H,4-10H2,1-3H3 |
InChI Key |
COJSRXIUPXCQQT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CN1CCC(CC1)CCO |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(1-Propylpiperidin-4-yl)ethan-1-ol
- Structural Differences : Replaces the neopentyl group with a linear propyl (-CH₂CH₂CH₃) substituent.
- Reduced thermal stability due to the absence of branched methyl groups.
- Reactivity : The linear alkyl chain may facilitate faster reaction kinetics in nucleophilic substitutions or catalytic hydrogenation due to reduced steric shielding .
2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol
- Structural Differences : Features an isopropyl (-CH(CH₃)₂) group instead of neopentyl.
- Physicochemical Properties: Molecular formula: C₁₀H₂₁NO (identical to the neopentyl analog but with different branching). Molar mass: 171.28 g/mol .
- Applications : Used in biochemical research as a building block for chiral ligands or intermediates. The isopropyl group offers moderate steric bulk, balancing reactivity and stability .
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol Hydrochloride
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol
- Structural Differences : Replaces the piperidine-neopentyl system with a bromo-methoxy-substituted phenyl group.
- Synthetic Efficiency : Reported to form in 92% yield under optimized conditions, highlighting the influence of electron-withdrawing groups (bromo) on reaction efficiency .
- Spectroscopic Data : Distinct $^{13}\text{C}$ NMR shifts (e.g., methyl group at δ 23.1 ppm) differentiate it from aliphatic analogs like the neopentyl derivative .
Comparative Data Table
| Compound | Substituent | Molecular Formula | Molar Mass (g/mol) | Key Properties | Applications |
|---|---|---|---|---|---|
| 2-(1-Neopentylpiperidin-4-yl)ethan-1-ol | Neopentyl | C₁₂H₂₅NO | 199.34 | High steric hindrance, thermal stability | Catalysis, drug delivery |
| 2-(1-Propylpiperidin-4-yl)ethan-1-ol | Propyl | C₁₀H₂₁NO | 171.28 | Moderate solubility, lower stability | Organic intermediates |
| 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol | Isopropyl | C₁₀H₂₁NO | 171.28 | Balanced reactivity, chiral potential | Biochemical reagents |
| 1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol HCl | Phenyl + HCl | C₁₃H₂₀ClNO | 257.76 | Ionic solubility, π-π interactions | Pharmaceuticals, materials |
Research Findings and Implications
- Steric Effects : The neopentyl group’s branching significantly reduces reactivity in sterically demanding reactions (e.g., SN²) compared to linear or isopropyl analogs .
- Thermal Stability : Branched aliphatic chains (neopentyl) enhance thermal resistance, making the compound suitable for high-temperature applications in material science.
- Synthetic Challenges : Neopentyl derivatives may require specialized catalysts (e.g., bulky ligands in cross-coupling reactions) to overcome steric barriers, unlike phenyl or linear alkyl analogs .
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